molecular formula C9H9Cl2NO B3927118 N-(2,4-dichlorobenzyl)acetamide

N-(2,4-dichlorobenzyl)acetamide

Cat. No.: B3927118
M. Wt: 218.08 g/mol
InChI Key: DGGQKZIDIVYLQO-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorobenzyl)acetamide is an organic compound characterized by an acetamide backbone substituted with a 2,4-dichlorobenzyl group. Its molecular formula is C₉H₈Cl₂NO, with chlorine atoms at the 2 and 4 positions of the benzyl ring. This compound is of significant interest in medicinal and agrochemical research due to its structural features, which confer enhanced chemical reactivity and biological activity compared to non-chlorinated analogs. The dichlorinated aromatic ring improves lipophilicity, facilitating interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-6(13)12-5-7-2-3-8(10)4-9(7)11/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGQKZIDIVYLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)acetamide typically involves the reaction of 2,4-dichlorobenzylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and acetic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

N-(2,4-dichlorobenzyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Structural Features Biological Activity Key Findings
This compound 2,4-dichlorobenzyl + acetamide Herbicidal, potential anticancer activity EC₅₀ values lower than acetochlor in herbicidal assays; enhanced VLCFAs inhibition via molecular docking .
N-(4-Chlorophenyl)-2-phenylacetamide Single chlorine on phenyl ring Moderate anticancer activity Reduced potency due to lack of dichlorination .
N-(4-Bromophenyl)-2-(2,6-dichlorophenyl)acetamide Bromine substitution at 4-position Lower herbicidal activity Bromine reduces binding affinity compared to chlorine analogs .
N-(2,4-Dichloro-6-methylphenyl)acetamide 2,4-dichloro + 6-methyl group Enhanced antifungal/antibacterial activity Methyl group at 6-position improves membrane penetration .
2-Chloro-N-(2,4-dichlorophenyl)acetamide Three chlorine atoms (2,4-phenyl + chloroacetamide) Broad-spectrum reactivity Increased electrophilicity enhances interactions with nucleophilic targets .
2-(Benzylamino)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)acetamide Thiazole ring + dichlorobenzyl Anticancer potential Thiazole moiety enables DNA intercalation or kinase inhibition .

Impact of Halogenation

  • Chlorine vs. Bromine : Brominated analogs (e.g., N-(4-bromophenyl)-2-(2,6-dichlorophenyl)acetamide) exhibit reduced herbicidal potency compared to chlorinated derivatives due to weaker electronegativity and larger atomic size, which hinder optimal target binding .
  • Position of Chlorination : Compounds with chlorine at the 2,4-positions (e.g., this compound) show higher activity than those with 3,4-dichlorination (e.g., N-(3,4-dichlorophenyl)acetamide), likely due to better alignment with hydrophobic enzyme pockets .

Functional Group Modifications

  • Methyl Groups : Adding a methyl group at the 6-position (e.g., N-(2,4-dichloro-6-methylphenyl)acetamide) enhances lipophilicity and membrane permeability, improving antifungal activity .
  • Carbamate vs. Acetamide : Replacing the acetamide with a carbamate group (e.g., N-(2,4-dichloro-6-methylphenyl)carbamate) increases antifungal properties due to improved hydrogen-bonding capacity .

Herbicidal Activity

This compound derivatives inhibit Very Long Chain Fatty Acid Synthase (VLCFAs) , a key enzyme in plant lipid biosynthesis. Molecular docking studies reveal that the dichlorinated benzyl group forms hydrophobic interactions with the enzyme’s active site, while the acetamide moiety participates in hydrogen bonding . For example, compound 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide (EC₅₀ = 0.8 μM against Anagallis arvensis) outperforms acetochlor (EC₅₀ = 1.2 μM) due to optimized chlorine positioning .

Anticancer Potential

Derivatives like 2-(Benzylamino)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)acetamide demonstrate cytotoxicity against cancer cell lines. The thiazole ring and dichlorobenzyl group likely interact with DNA topoisomerase or protein kinases, disrupting cell proliferation .

Q & A

Q. What are the established synthesis routes for N-(2,4-dichlorobenzyl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions between 2,4-dichlorobenzylamine and chloroacetyl chloride. Key steps include:

  • Amide bond formation : React 2,4-dichlorobenzylamine with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF) under inert atmosphere .
  • Optimization : Adjust temperature (0–25°C), stoichiometry (1:1.2 molar ratio), and use bases like triethylamine to neutralize HCl byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 2.1 ppm) and confirm amide bond formation .
  • IR Spectroscopy : Detect carbonyl stretch (C=O) at ~1650 cm1^{-1} and N-H bending at ~1550 cm1^{-1} .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer potential of this compound derivatives in vitro?

Methodological Answer:

  • Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC50_{50} values. Include positive controls (e.g., cisplatin) .
  • Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide) .
  • Target Identification : Use molecular docking to predict interactions with proteins like EGFR or tubulin, followed by Western blotting to validate target modulation .

Q. What strategies are recommended for resolving contradictions in reported biological activity data of halogenated acetamide derivatives?

Methodological Answer:

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Structural Confirmation : Verify compound purity (>95% by HPLC) and stereochemistry (via X-ray crystallography or NOESY NMR) to rule out impurities as confounding factors .
  • Meta-Analysis : Compare datasets using tools like PRISMA to identify trends (e.g., chlorine substitution patterns correlating with activity) .

Q. What computational methods are suitable for predicting the interaction mechanisms between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., kinases, GPCRs). Validate with MD simulations (GROMACS) to assess stability .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like ClogP and topological polar surface area (TPSA) to predict bioactivity .

Q. How should researchers approach structure-activity relationship (SAR) studies for optimizing the antimicrobial efficacy of this compound analogs?

Methodological Answer:

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the benzene ring to enhance membrane penetration .
  • Bioisosteric Replacement : Substitute the acetamide group with sulfonamide or urea to improve binding to bacterial enzymes (e.g., dihydrofolate reductase) .
  • Minimum Inhibitory Concentration (MIC) Testing : Evaluate analogs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.